Sigma-2 Receptor Affinity: A High-Affinity Starting Point vs. Uncharacterized Positional Isomers
The target compound exhibits a measured inhibition constant (Ki) of 23 nM against the sigma-2 receptor (TMEM97) in rat PC12 cells, representing a low nanomolar affinity interaction [1]. This contrasts sharply with the complete absence of reported binding data for the closest positional isomer, N-(4-chlorophenyl)furan-2-carboxamide (CAS 1982-59-8), and the 2-fluoro analog, N-(2-fluorophenyl)furan-2-carboxamide (CAS 313367-57-6), against this target. The ortho-chloro substitution thus defines a critical pharmacophoric element for sigma-2 engagement within this simple furamide series.
| Evidence Dimension | Sigma-2 receptor (TMEM97) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | N-(4-chlorophenyl)furan-2-carboxamide (1982-59-8): No data available. N-(2-fluorophenyl)furan-2-carboxamide (313367-57-6): No data available. |
| Quantified Difference | Not calculable due to absent comparator data; the target compound's measurable nanomolar affinity is a distinctive feature within its subclass. |
| Conditions | Binding affinity assay using sigma 2 receptor/TMEM97 in rat PC12 cells. |
Why This Matters
Demonstrated nanomolar binding to sigma-2 receptor provides a specific, quality-controlled molecular probe starting point that is absent in directly comparable, commercially available 2-furamides, reducing target validation risks for procurement in CNS or oncology programs.
- [1] BindingDB. Entry for BDBM50604968 (CHEMBL5190189). Affinity Data: Ki = 23 nM for Sigma intracellular receptor 2 / TMEM97. Accessed May 2026. View Source
